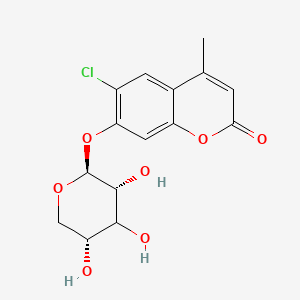![molecular formula C17H23N3O2 B15292903 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone is a chemical compound known for its significant pharmacological properties. It is a derivative of quinolinone and piperazine, which are both important scaffolds in medicinal chemistry. This compound has been studied for its potential use in treating various central nervous system disorders due to its interaction with dopamine and serotonin receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone typically involves the reaction of 7-hydroxy-2(1H)-quinolinone with 1-bromo-4-chlorobutane to form 7-(4-chlorobutoxy)-2(1H)-quinolinone. This intermediate is then reacted with piperazine to yield the final product . The reaction conditions usually involve heating the reactants in an appropriate solvent, such as methanol, and using a resin like AMBERLITE IR 120 H to remove impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can modify its pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinolinone derivatives with altered electronic properties, while reduction can yield more saturated analogs .
Wissenschaftliche Forschungsanwendungen
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving neurotransmitters.
Wirkmechanismus
The mechanism of action of 7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone involves its interaction with dopamine and serotonin receptors. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . This dual activity helps stabilize neurotransmitter levels in the brain, which can alleviate symptoms of psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aripiprazole: A well-known antipsychotic with a similar structure and mechanism of action.
Brexpiprazole: Another antipsychotic that shares structural similarities and pharmacological properties.
Dehydroaripiprazole: An active metabolite of aripiprazole with comparable therapeutic effects.
Uniqueness
7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as both an agonist and antagonist at different receptor sites makes it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C17H23N3O2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
7-(4-piperazin-1-ylbutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23N3O2/c21-17-6-4-14-3-5-15(13-16(14)19-17)22-12-2-1-9-20-10-7-18-8-11-20/h3-6,13,18H,1-2,7-12H2,(H,19,21) |
InChI-Schlüssel |
MOSFIXBUFUWWCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCCCOC2=CC3=C(C=C2)C=CC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
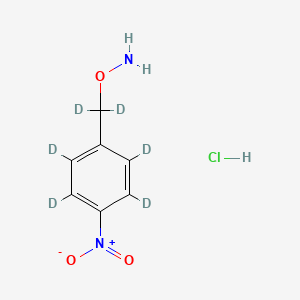
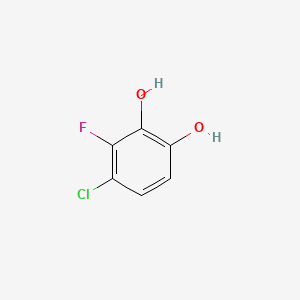
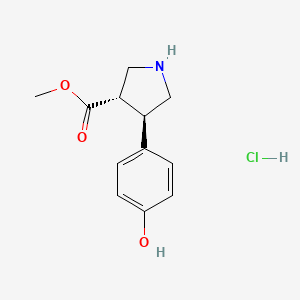

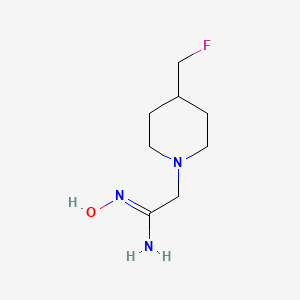
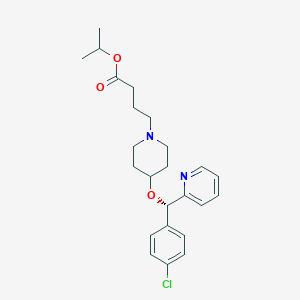
![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
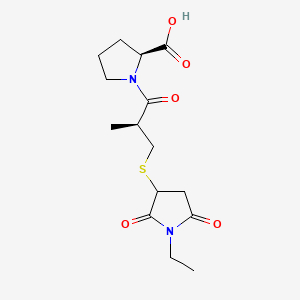
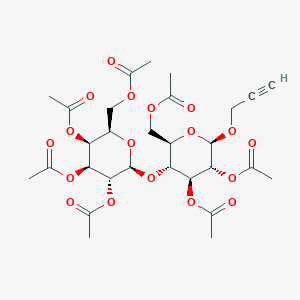
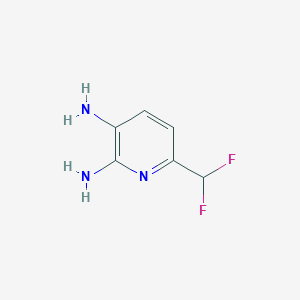

![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
